Methyl 3-amino-2-methylimidazo[1,2-A]pyridine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-amino-2-methylimidazo[1,2-A]pyridine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their diverse applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-2-methylimidazo[1,2-A]pyridine-6-carboxylate typically involves the functionalization of the imidazo[1,2-A]pyridine scaffold. This can be achieved through various methods, including transition metal catalysis, metal-free oxidation, and photocatalysis . One common approach is the reaction of 2-methylimidazo[1,2-A]pyridine with appropriate reagents under controlled conditions to introduce the amino and carboxylate groups .
Industrial Production Methods
Industrial production of this compound may involve solvent- and catalyst-free synthesis methods, which are more environmentally friendly and cost-effective . These methods often utilize high temperatures and pressures to drive the reactions to completion.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-amino-2-methylimidazo[1,2-A]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include transition metals, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride . Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-A]pyridine scaffold .
Wissenschaftliche Forschungsanwendungen
Methyl 3-amino-2-methylimidazo[1,2-A]pyridine-6-carboxylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl 3-amino-2-methylimidazo[1,2-A]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylimidazo[1,2-A]pyridine: A closely related compound with similar structural features but lacking the amino and carboxylate groups.
3-Amino-2-methylimidazo[1,2-A]pyridine: Similar to the target compound but without the methyl ester group.
Uniqueness
Methyl 3-amino-2-methylimidazo[1,2-A]pyridine-6-carboxylate is unique due to the presence of both amino and carboxylate functional groups, which confer distinct chemical reactivity and biological activity compared to its analogues .
Eigenschaften
Molekularformel |
C10H11N3O2 |
---|---|
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
methyl 3-amino-2-methylimidazo[1,2-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-6-9(11)13-5-7(10(14)15-2)3-4-8(13)12-6/h3-5H,11H2,1-2H3 |
InChI-Schlüssel |
XSCBOOZWWVJVPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N2C=C(C=CC2=N1)C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.